Episterol

Sterol biosynthesis Fungal metabolism Structural isomerism

Episterol (CAS 474-68-0) is the irreplaceable Δ7-sterol substrate for ERG3 C-5 sterol desaturase in ergosterol biosynthesis. Unlike fecosterol (Δ8) or ergosterol, only episterol enables accurate ERG3 enzymatic assays, CYP51 inhibition target engagement studies, and polyene antifungal resistance mechanism validation. Its distinct m/z 470 GC-MS signature ensures unambiguous isomer-specific quantification. Procure ≥95% purity episterol for sterol profiling, antifungal drug discovery, and resistance biomarker research where molecular specificity is non-negotiable.

Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
CAS No. 474-68-0
Cat. No. B045613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpisterol
CAS474-68-0
Synonyms24-Methyl-5α-cholesta-7,24(28)-dien-3β-ol;  24-Methylene-5α-cholest-7-en-3β-ol;  24-Methylenecholesta-7,24(28)-dien-3β-ol;  Episterin;  Episterol;  Δ7,24(28)-Ergostadienol
Molecular FormulaC28H46O
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1
InChIKeyBTCAEOLDEYPGGE-JVAZTMFWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Episterol (CAS 474-68-0): Sterol Intermediate for Fungal Biosynthesis and Antifungal Resistance Studies


Episterol (CAS 474-68-0) is a C28 sterol intermediate in the post-squalene segment of ergosterol biosynthesis, primarily characterized as (3β,5α)-ergosta-7,24(28)-dien-3-ol [1]. It functions as a critical branch-point metabolite in fungi such as Saccharomyces cerevisiae, where it is converted from 24-methylenelophenol and subsequently desaturated to 5-dehydroepisterol by the ERG3 C-5 sterol desaturase [2]. The compound serves as an essential analytical reference standard for sterol profiling, a mechanistic probe for antifungal drug development, and a key biomarker for studying resistance mechanisms in pathogenic fungi [3]. As a Δ7-sterol with a 24(28)-methylene group, episterol occupies a distinct and non-substitutable position in the sterol biosynthetic network.

Why Episterol (CAS 474-68-0) Cannot Be Replaced by Other Ergosterol Pathway Intermediates


Episterol's unique Δ7 double bond position distinguishes it from its immediate isomer fecosterol (Δ8) and its downstream product 5-dehydroepisterol (Δ5,7) [1]. This specific unsaturation pattern dictates its precise role as the exclusive substrate for the ERG3 C-5 sterol desaturase in Saccharomyces cerevisiae, a reaction that cannot be bypassed in the primary ergosterol biosynthetic route [2]. Furthermore, episterol exhibits a distinctly lower affinity for the polyene antifungal amphotericin B compared to the pathway end-product ergosterol, a property that directly impacts the interpretation of antifungal susceptibility assays and resistance mechanism studies [3]. Substituting episterol with fecosterol, ergosterol, or any other in-class sterol would fundamentally alter experimental outcomes related to enzymatic specificity, membrane biophysics, and drug-target engagement, rendering direct comparisons invalid.

Quantitative Differentiation of Episterol (CAS 474-68-0) Against Key Sterol Comparators


Structural Isomerism: Episterol (Δ7) vs. Fecosterol (Δ8) in Ergosterol Biosynthesis

Episterol is the Δ7 isomer of fecosterol, which is a Δ8 sterol. Both compounds lie on the ergosterol biosynthesis pathway, but episterol is the product of the Δ8-Δ7 isomerization reaction catalyzed by the ERG2 C-8 sterol isomerase [1]. This specific structural difference is critical for the subsequent enzymatic step; only episterol serves as the substrate for the ERG3 C-5 desaturase in the primary yeast pathway, while fecosterol cannot be directly desaturated at C-5 [2].

Sterol biosynthesis Fungal metabolism Structural isomerism

Antifungal Resistance Mechanism: Low Polyene Affinity of Episterol vs. Ergosterol

Episterol exhibits a significantly lower affinity for the polyene antifungal amphotericin B (AmB) compared to ergosterol, the primary target sterol in fungal membranes [1]. In Saccharomyces cerevisiae Δerg3 mutants, the replacement of ergosterol with episterol as the dominant membrane sterol facilitates resistance to the combined lethal actions of AmB and its potentiator MC12, as demonstrated by indifference in antifungal activity assays [2]. This low affinity is a recognized mechanism for the emergence of clinical resistance to polyene antifungals [3].

Antifungal resistance Amphotericin B Sterol affinity

Cellular Response to Azole Stress: Episterol Accumulation as a CYP51 Inhibition Biomarker

Episterol is a downstream major product of CYP51 (sterol 14α-demethylase) in the sterol biosynthetic pathway. Upon inhibition of CYP51 by azole antifungals (e.g., posaconazole), the levels of upstream substrates like lanosterol and eburicol increase, while the levels of downstream products, including episterol, fecosterol, and cholesta-7,24-dien-3β-ol, decline [1]. This inverse relationship provides a quantifiable, dose-dependent readout for target engagement and pathway perturbation.

CYP51 inhibition Azole antifungals Sterol profiling

Physicochemical and Analytical Reference Data for Episterol (CAS 474-68-0)

Episterol (CAS 474-68-0) is a defined chemical entity with a molecular formula of C28H46O and a molecular weight of 398.66 g/mol [1]. Its melting point is reported as 135-136 °C [2]. These defined physicochemical properties, along with its established mass spectral signature (m/z 470 for the molecular ion in GC-MS [3]), provide the necessary benchmarks for accurate identification and quantification in complex biological matrices, distinguishing it from structurally similar but analytically distinct sterols.

Analytical chemistry Reference standards Physicochemical properties

Validated Research and Industrial Applications of Episterol (CAS 474-68-0)


Mechanistic Probe for ERG3-Mediated Antifungal Resistance Studies

Episterol is an essential tool for studying ERG3-dependent resistance to polyene antifungals like amphotericin B. As demonstrated in S. cerevisiae Δerg3 mutants, the replacement of ergosterol with episterol confers resistance to AmB, validating episterol as a key biomarker for this resistance mechanism [1]. Procurement of high-purity episterol enables researchers to spike into model systems, quantify its accumulation via GC-MS, and directly correlate its levels with reduced drug susceptibility, a strategy not feasible with other sterol intermediates due to their differing affinities and pathway positions.

Biomarker for CYP51 Target Engagement in Antifungal Drug Discovery

Episterol serves as a direct, downstream biomarker for confirming CYP51 inhibition in antifungal drug discovery programs. As shown in T. cruzi studies, treatment with the CYP51 inhibitor posaconazole leads to a clear and quantifiable decline in episterol levels, alongside increases in upstream substrates [2]. This inverse correlation provides a robust, dose-dependent readout for target engagement, enabling more precise SAR studies and mechanism-of-action validation compared to assays that only measure the terminal product ergosterol, which can be influenced by multiple pathway perturbations.

GC-MS Reference Standard for Fungal Sterol Profiling

Episterol is a critical analytical reference standard for the identification and quantification of sterol intermediates in fungal metabolomics and lipidomics. Its distinct GC-MS retention time and characteristic mass spectrum (m/z 470) allow for its unambiguous differentiation from isomeric sterols like fecosterol [3]. Use of an authenticated episterol standard is essential for calibrating instruments, validating extraction protocols, and ensuring the accuracy of sterol compositional data in studies of antifungal drug action, pathway engineering, and fungal physiology.

Enzymatic Substrate for ERG3 C-5 Sterol Desaturase Assays

Episterol is the specific and natural substrate for the ERG3 C-5 sterol desaturase in yeast and other fungi [4]. In vitro enzyme assays utilizing episterol enable the direct measurement of ERG3 activity, facilitating the screening of potential inhibitors or the characterization of mutant enzymes associated with antifungal resistance. This specific application cannot be substituted with other sterol intermediates, as they are not recognized or processed by the ERG3 enzyme with the same efficiency or fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Episterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.